molecular formula C15H15N5OS B11301756 4-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2,3-thiadiazole-5-carboxamide CAS No. 942853-23-8

4-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11301756
CAS No.: 942853-23-8
M. Wt: 313.4 g/mol
InChI Key: DCBSKHWHLANNTH-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Mechanism of Action

The mechanism of action of 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, it may inhibit specific enzymes or receptors, thereby modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- can be compared with other similar compounds, such as:

The uniqueness of 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- lies in its specific substitution pattern and the presence of both a thiadiazole and pyrazole ring, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

942853-23-8

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C15H15N5OS/c1-10-3-5-12(6-4-10)9-20-13(7-8-16-20)17-15(21)14-11(2)18-19-22-14/h3-8H,9H2,1-2H3,(H,17,21)

InChI Key

DCBSKHWHLANNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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